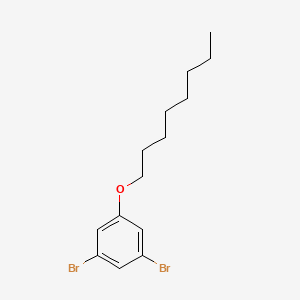

1,3-Dibromo-5-(octyloxy)benzene

Description

Contextualization of 1,3-Dibromo-5-(octyloxy)benzene within Functionalized Dibromobenzene Chemistry

This compound belongs to the family of disubstituted benzene (B151609) derivatives, specifically functionalized dibromobenzenes. Dibromobenzenes are highly valuable precursors in organic synthesis because the two bromine atoms can be sequentially or simultaneously replaced. researchgate.netchemicalbook.com The "meta" (1,3) substitution pattern, as seen in this molecule, offers a distinct geometric arrangement compared to its ortho (1,2) and para (1,4) isomers, leading to specific shapes and functionalities in the resulting larger molecules.

The strategic placement of the octyloxy group at the 5-position, flanked by two bromine atoms, creates a molecule with C2v symmetry. This structure is a premeditated design element for chemists. For example, it can be used as a rigid, angular building block in the construction of polymers or dendrimers, where the octyloxy chain provides solubility and the two bromine atoms serve as points for further chemical elaboration.

Significance of Substituted Benzene Derivatives in Advanced Organic Synthesis and Materials Science Research

Substituted benzene derivatives are fundamental to modern chemistry, serving as the basis for a vast range of synthetic products. rsc.orgsemanticscholar.org The ability to attach various functional groups to the benzene ring allows for the fine-tuning of electronic, optical, and physical properties. chemicalbook.com This principle is the foundation for creating materials with tailored characteristics.

In materials science, for instance, substituted benzenes are crucial for developing liquid crystals, organic light-emitting diodes (OLEDs), and chemical sensors. chemicalbook.com The specific substitution pattern on the benzene ring dictates the molecular packing in the solid state, which in turn governs the material's bulk properties. In organic synthesis, these derivatives are indispensable intermediates, enabling the construction of complex molecular architectures found in many pharmaceutical drugs and biologically active compounds. researchgate.netchegg.com The compound this compound is a prime example of such a derivative, engineered with reactive sites (the bromine atoms) and a property-modulating group (the octyloxy chain) for application in these advanced fields.

Detailed Research Findings

While specific research exclusively detailing this compound is not extensively published, its synthesis and characterization follow well-established chemical principles. The compound is typically prepared via a Williamson ether synthesis, reacting 3,5-dibromophenol (B1293799) with an octyl halide, such as octyl bromide, in the presence of a base.

To illustrate the characterization of such a molecule, we can examine the data for a closely related and well-documented compound, 1,3-dibromo-5-(hexyloxy)benzene . The synthetic route and the nature of the spectroscopic data are directly comparable.

Synthesis of 1,3-dibromo-5-(hexyloxy)benzene:

A mixture of 3,5-dibromophenol, 1-bromohexane, and a base like potassium carbonate in a solvent such as acetone (B3395972) or DMF is heated under reflux. The reaction progress is monitored by thin-layer chromatography. After completion, the mixture is worked up by filtration and extraction, and the crude product is purified by column chromatography to yield the pure 1,3-dibromo-5-(hexyloxy)benzene.

Representative Characterization Data

The following tables present typical analytical data for a representative analogue, which are crucial for confirming the structure and purity of the synthesized compound.

Table 1: Physical Properties

| Property | Value |

|---|---|

| Compound Name | 1,3-dibromo-5-(hexyloxy)benzene |

| Appearance | Colorless Oil |

| Molecular Formula | C₁₂H₁₆Br₂O |

| Molecular Weight | 336.06 g/mol |

Table 2: ¹H NMR Spectroscopic Data Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.18 | t, J=1.5 Hz | 1H | Ar-H (C2-H) |

| 6.94 | d, J=1.5 Hz | 2H | Ar-H (C4/6-H) |

| 3.89 | t, J=6.6 Hz | 2H | -O-CH₂ - |

| 1.75 | p, J=6.8 Hz | 2H | -O-CH₂-CH₂ - |

| 1.45-1.30 | m | 6H | -(CH₂ )₃-CH₃ |

Table 3: ¹³C NMR Spectroscopic Data Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 160.1 | C -O (C1) |

| 123.3 | C -Br (C3/5) |

| 121.3 | Ar-CH (C2) |

| 110.1 | Ar-CH (C4/6) |

| 68.7 | -O-C H₂- |

| 31.5 | Alkyl Chain |

| 29.1 | Alkyl Chain |

| 25.6 | Alkyl Chain |

| 22.6 | Alkyl Chain |

The data clearly indicates the successful attachment of the alkoxy chain to the dibrominated phenyl ring. The ¹H NMR spectrum shows the characteristic signals for the aromatic protons with their specific splitting patterns, and the aliphatic protons of the hexyl chain. The ¹³C NMR confirms the presence of all unique carbon atoms in the molecule. Such compounds serve as key intermediates. For example, the two bromine atoms can be converted into boronic esters via lithium-halogen exchange and subsequent reaction with a borate (B1201080) ester. This creates a difunctional monomer that can be used in Suzuki cross-coupling polymerization to build complex macromolecules with precisely controlled architectures. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-octoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Br2O/c1-2-3-4-5-6-7-8-17-14-10-12(15)9-13(16)11-14/h9-11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWGWHRUQKVFOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC(=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Reaction Pathways for 1,3 Dibromo 5 Octyloxy Benzene

Etherification Approaches

The most direct method for synthesizing 1,3-Dibromo-5-(octyloxy)benzene is through an etherification reaction, specifically the Williamson ether synthesis. byjus.com This method involves the coupling of an alkoxide with an organohalide. byjus.com

Synthesis via 3,5-Dibromophenol (B1293799) and 1-Bromooctane (B94149) Coupling

The reaction between 3,5-Dibromophenol and 1-Bromooctane is a classic example of Williamson ether synthesis. In this reaction, the 3,5-Dibromophenol is first deprotonated by a base to form the more nucleophilic phenoxide ion. This ion then acts as a nucleophile, attacking the electrophilic carbon of 1-Bromooctane and displacing the bromide ion to form the desired ether, this compound. byjus.com

Optimization of Reaction Conditions: Solvent Effects, Base Catalysis, Temperature Control, and Reaction Duration

The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. numberanalytics.com Key factors that can be optimized to maximize the yield and purity of this compound include the choice of solvent, the type of base used, the reaction temperature, and the duration of the reaction. byjus.comnumberanalytics.com

Solvent Effects: The choice of solvent plays a crucial role in the reaction rate and yield. numberanalytics.com Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile (B52724), are often preferred as they can effectively solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide ion. byjus.comnumberanalytics.com Studies have shown that the solvent can significantly impact the regioselectivity of the reaction, with different solvents favoring O-alkylation over C-alkylation to varying degrees. researchgate.net

Base Catalysis: A strong base is required to deprotonate the phenol (B47542) and generate the reactive phenoxide. numberanalytics.com Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium hydroxide (B78521) (KOH). byjus.comnumberanalytics.com The strength and nature of the base can influence the reaction rate and the formation of side products. numberanalytics.com

Reaction Duration: The reaction time must be sufficient to allow for the complete conversion of the reactants. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Typical reaction times can range from 1 to 8 hours. byjus.com

Interactive Data Table: Optimization of Williamson Ether Synthesis for this compound

| Entry | Solvent | Base | Temperature (°C) | Duration (h) | Yield (%) |

| 1 | Acetonitrile | K₂CO₃ | 80 | 6 | 85 |

| 2 | DMF | NaH | Room Temp | 12 | 90 |

| 3 | Methanol | KOH | 65 | 8 | 70 |

| 4 | Acetone (B3395972) | K₂CO₃ | 56 | 10 | 82 |

Comparative Analysis of Etherification Techniques and Efficiency

While the Williamson ether synthesis is a widely used and effective method, other etherification techniques exist. For instance, microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields. numberanalytics.com This technique utilizes microwave irradiation to rapidly and uniformly heat the reactants, often leading to significantly shorter reaction times compared to conventional heating methods. numberanalytics.com Another approach involves phase-transfer catalysis, which is particularly useful in industrial settings. This method facilitates the transfer of the alkoxide from an aqueous or solid phase to an organic phase where the reaction with the alkyl halide occurs.

Regioselective Functionalization of Polyhalogenated Aromatics

An alternative strategy for the synthesis of this compound involves the regioselective functionalization of a more highly halogenated precursor, such as 1,3,5-Tribromobenzene. wikipedia.org This approach relies on the ability to selectively substitute one bromine atom in the presence of others.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing 1,3,5-Tribromobenzene Precursors

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com In the context of synthesizing this compound, a Sonogashira coupling reaction can be employed. organic-chemistry.org This reaction typically involves the coupling of an aryl or vinyl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org For the synthesis of the target molecule, this would involve a reaction between 1,3,5-Tribromobenzene and 1-octyne, followed by subsequent reduction of the alkyne. However, achieving regioselective monosubstitution can be challenging.

Investigation of Catalyst Systems and Ligand Effects (e.g., PdCl₂(PPh₃)₂, CuI) in Sonogashira Coupling

The success of a regioselective Sonogashira coupling hinges on the careful selection of the catalyst system and ligands. mdpi.comorganic-chemistry.org The palladium catalyst, often in the form of Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is the primary active species that facilitates the oxidative addition of the aryl halide. nih.gov The copper(I) co-catalyst, typically copper(I) iodide (CuI), is believed to activate the terminal alkyne. organic-chemistry.orgnih.gov

The ligands coordinated to the palladium center play a critical role in determining the catalyst's reactivity and selectivity. nih.gov Bulky phosphine (B1218219) ligands, for example, can promote the desired cross-coupling reaction while minimizing side reactions. nih.gov The choice of base and solvent also significantly influences the reaction outcome. organic-chemistry.org Researchers have explored various catalyst systems, including those with different phosphine ligands and copper-free conditions, to optimize the Sonogashira coupling for specific substrates. mdpi.comnih.gov

Interactive Data Table: Catalyst Systems for Regioselective Sonogashira Coupling of 1,3,5-Tribromobenzene

| Entry | Palladium Catalyst | Co-catalyst | Ligand | Base | Solvent | Product Selectivity (Mono-alkynylated) |

| 1 | Pd(PPh₃)₄ | CuI | PPh₃ | Et₃N | Toluene | Moderate |

| 2 | PdCl₂(dppf) | None | dppf | Cs₂CO₃ | Dioxane | High |

| 3 | Pd(OAc)₂ | CuI | SPhos | K₃PO₄ | THF | Good |

| 4 | Pd₂(dba)₃ | None | XPhos | NaOtBu | Dioxane | High |

Strategies for Regiocontrol in Multi-Substituted Benzene (B151609) Systems

Achieving a specific substitution pattern on a benzene ring is a central challenge in organic synthesis, governed by the directing effects of the substituents already present. In the case of this compound, the substituents are in a meta-relationship to each other.

The octyloxy group is an ortho-, para-director, meaning it activates the positions adjacent (ortho) and opposite (para) to it for electrophilic substitution. Conversely, the bromine atoms are deactivating yet also ortho-, para-directing. A synthesis that begins with octyloxybenzene and attempts subsequent bromination would not yield the desired 1,3,5-substitution pattern. Instead, it would produce a mixture of ortho- and para-brominated products.

Therefore, effective regiocontrol for this compound is achieved by selecting a starting material where the desired substitution pattern is already established. youtube.comlibretexts.org The use of 3,5-dibromophenol as a precursor is the key strategy. This molecule already contains the two bromine atoms in the correct meta-relationship. The subsequent etherification of the phenolic hydroxyl group does not alter the substitution pattern on the ring, thus ensuring the formation of the desired 1,3,5-isomer. Divergent synthesis strategies starting from materials like 2,3,5-triiodobenzoic acid have also been developed for creating complex 1,3,5-trisubstituted benzenes, highlighting the importance of advanced precursors in achieving specific regiochemical outcomes. nih.govresearchgate.net

The directing effects of substituents are paramount in these synthetic considerations. When multiple substituents are present, their influences can be either reinforcing (directing to the same position) or antagonistic (directing to different positions). libretexts.org In the synthesis of this compound from 3,5-dibromophenol, the regiochemistry is pre-determined, avoiding the complexities of antagonistic directing effects that would arise from attempting to brominate octyloxybenzene directly.

Yield Enhancement and Reaction Efficiency Studies

The primary synthetic route to this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol (or its corresponding phenoxide) with an alkyl halide. francis-press.comyoutube.combyjus.com Optimizing the yield and efficiency of this step is critical.

The reaction proceeds by deprotonating the hydroxyl group of 3,5-dibromophenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of an octyl halide (e.g., 1-bromooctane) in a nucleophilic substitution reaction. Several factors influence the reaction's success. byjus.com

Key Reaction Parameters for Williamson Ether Synthesis:

| Parameter | Description | Impact on Yield and Efficiency |

|---|---|---|

| Base | A base is required to deprotonate the phenol. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various hydroxides. chemspider.comresearchgate.net | The strength and solubility of the base are crucial. Stronger bases like NaH ensure complete deprotonation but require anhydrous conditions. K₂CO₃ is a milder, commonly used base. |

| Solvent | Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, and acetone are typically used. byjus.comchemspider.com | The solvent must dissolve the reactants and facilitate the SN2 reaction. DMF and acetonitrile are often preferred for their ability to solvate cations, leaving the nucleophile more reactive, which can improve yields. chemspider.com |

| Alkyl Halide | Primary alkyl halides like 1-bromooctane or 1-iodooctane (B127717) are preferred. | Primary halides are best for minimizing the competing elimination (E2) side reaction, which is more prevalent with secondary and tertiary halides. youtube.com |

| Catalyst | Iodide salts (e.g., KI, NaI) can be added as catalysts when using an alkyl chloride or bromide. byjus.comresearchgate.net | The iodide ion is a better nucleophile and leaving group. It can participate in a Finkelstein reaction, transiently converting the alkyl halide to a more reactive alkyl iodide, thereby increasing the reaction rate. researchgate.net |

| Temperature | Reactions are often heated to increase the rate. byjus.com | The temperature must be controlled to balance reaction rate with the potential for side reactions. Typical temperatures range from 50-100 °C. byjus.com |

Laboratory preparations can achieve yields ranging from 50% to 95%, depending on the optimization of these conditions and the purity of the reagents. byjus.com

Bromination Strategies for Substituted Alkoxybenzene Derivatives

The bromination of benzene and its derivatives is a classic electrophilic aromatic substitution reaction. chemistrystudent.comkhanacademy.org For alkoxybenzenes, the alkoxy group is a strongly activating, ortho-, para-director. This has significant implications for synthesis.

Direct bromination of an alkoxybenzene, such as octyloxybenzene, requires a source of electrophilic bromine. This is typically generated by reacting molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). chemistrystudent.comchemguide.co.uk The catalyst polarizes the Br-Br bond, creating a potent electrophile (Br⁺) that can be attacked by the electron-rich benzene ring.

However, due to the directing effect of the octyloxy group, this reaction would yield primarily 4-bromo-1-(octyloxy)benzene and 2-bromo-1-(octyloxy)benzene. It is not a viable route to the 1,3-dibromo isomer.

An alternative brominating agent is N-bromosuccinimide (NBS). While often used for radical bromination at allylic and benzylic positions, NBS can also serve as a source of electrophilic bromine for aromatic rings, particularly highly activated ones. wikipedia.org However, the regiochemical outcome would still be dictated by the powerful ortho-, para-directing octyloxy group, making it unsuitable for the synthesis of the target compound from octyloxybenzene.

Mechanistic Investigations of Synthetic Transformations

Analysis of Oxidative and Reductive Transformations for Functional Group Interconversion

The functional groups on this compound can potentially undergo various oxidative and reductive transformations.

Oxidative Transformations: The benzene ring itself is generally resistant to oxidation except under very harsh conditions that would likely degrade the entire molecule. The octyloxy side chain could be susceptible to oxidative cleavage at the benzylic C-O bond. The bromine atoms are unlikely to be the site of oxidation. While reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are known to act as oxidants in various transformations, such as the synthesis of α-ketothioesters from alkenes, their specific reactivity with a stable aryl bromide like this compound is not well-documented. researchgate.net

Reductive Transformations: A common reductive transformation for aryl halides is hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom. This can be effectively carried out on this compound to sequentially or fully remove the bromine atoms.

Methods for Reductive Dehalogenation:

| Method | Reagents | Product(s) |

|---|---|---|

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C), base (e.g., NEt₃) | Octyloxybenzene |

| Hydride Reagents | Sodium hydride (NaH) in combination with other reagents. nih.gov | Octyloxybenzene |

This transformation is a useful functional group interconversion, allowing for the synthesis of octyloxybenzene from its dibrominated derivative. This can be a strategic step in a multi-step synthesis where the bromine atoms were used to direct other reactions before being removed.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR for Proton Environment Analysis and Connectivity

Proton NMR (¹H NMR) spectroscopy of 1,3-Dibromo-5-(octyloxy)benzene is utilized to identify the number of distinct proton environments, their chemical shifts, and their coupling interactions, which reveals the connectivity of the protons. The spectrum is characterized by signals corresponding to the aromatic protons and the protons of the octyloxy side chain.

The aromatic region of the spectrum is expected to show two distinct signals. The proton at the C2 position, situated between the two bromine atoms, would appear as a triplet due to coupling with the two equivalent protons at the C4 and C6 positions. The protons at the C4 and C6 positions, being chemically equivalent, would appear as a doublet, coupling with the single proton at C2.

The octyloxy chain protons exhibit characteristic signals in the aliphatic region of the spectrum. The methylene (B1212753) protons adjacent to the oxygen atom (-O-CH₂-) are the most deshielded of the aliphatic chain and typically appear as a triplet. The subsequent methylene groups along the chain will show complex multiplet patterns, while the terminal methyl group (-CH₃) will appear as a distinct triplet.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | t | 1H | Ar-H (C2) |

| ~6.90 | d | 2H | Ar-H (C4, C6) |

| ~3.90 | t | 2H | -O-CH₂- |

| ~1.75 | m | 2H | -O-CH₂-CH₂- |

| ~1.40-1.20 | m | 10H | -(CH₂)₅- |

| ~0.90 | t | 3H | -CH₃ |

Note: Predicted values are based on the analysis of similar compounds and known substituent effects. Actual experimental values may vary slightly.

¹³C NMR for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments.

The aromatic region will display signals for the six benzene (B151609) ring carbons. The carbon atoms directly bonded to the bromine atoms (C1 and C3) will be significantly downfield due to the electronegativity of bromine. The carbon atom attached to the octyloxy group (C5) will also be downfield. The remaining aromatic carbons (C2, C4, and C6) will appear at higher field strengths.

The aliphatic region will show signals for the eight carbon atoms of the octyloxy chain. The carbon atom directly bonded to the oxygen (-O-CH₂-) will be the most deshielded of the aliphatic carbons. The signals for the other methylene carbons will appear in a clustered region, with the terminal methyl carbon appearing at the highest field.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-O (Ar) |

| ~125 | C-H (Ar) |

| ~123 | C-Br (Ar) |

| ~115 | C-H (Ar) |

| ~69 | -O-CH₂- |

| ~32 | -CH₂- |

| ~29 | -CH₂- |

| ~29 | -CH₂- |

| ~26 | -CH₂- |

| ~23 | -CH₂- |

| ~14 | -CH₃ |

Note: Predicted values are based on the analysis of similar compounds and known substituent effects. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various bonds within the molecule.

Key expected vibrational modes include the C-H stretching of the aromatic ring and the aliphatic octyloxy chain, the C=C stretching of the aromatic ring, the C-O stretching of the ether linkage, and the C-Br stretching of the aryl bromide bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Strong | Aliphatic C-H Stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| ~1250-1000 | Strong | C-O (Ether) Stretch |

| ~700-500 | Strong | C-Br Stretch |

Note: Predicted values are based on typical ranges for the specified functional groups.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern. The molecular formula of this compound is C₁₄H₂₀Br₂O, with a calculated molecular weight of approximately 364.12 g/mol .

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to this mass. Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern, with peaks at M, M+2, and M+4 in an approximate ratio of 1:2:1, arising from the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern will likely involve the cleavage of the octyloxy side chain. A common fragmentation pathway would be the loss of the octyl group to form a stable dibromophenoxy cation. Further fragmentation of the octyl chain would also be observed.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| ~364, 366, 368 | [M]⁺ (Molecular ion) |

| ~251, 253, 255 | [M - C₈H₁₇]⁺ |

| ~113 | [C₈H₁₇]⁺ |

Note: The m/z values are approximate and the relative intensities will depend on the ionization method and energy.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used to monitor the progress of a chemical reaction and to assess the purity of the product. researchgate.net For a non-polar compound like this compound, a non-polar stationary phase such as silica (B1680970) gel is typically used, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. By comparing the Rf value of the synthesized product to that of the starting materials, the progress of the reaction can be effectively monitored. A single spot on the TLC plate after purification indicates a high degree of purity.

Table 5: Typical TLC System for this compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 v/v) |

| Visualization | UV light (254 nm) or staining (e.g., potassium permanganate) |

| Expected Rf | ~0.6-0.8 (highly dependent on the exact solvent system) |

This comprehensive analytical approach, combining various spectroscopic and chromatographic methods, provides a robust and detailed characterization of this compound, confirming its structure and purity.

Column Chromatography for Product Isolation and Purification

Following the synthesis of this compound, the crude product is typically a mixture containing the desired compound, unreacted starting materials, and byproducts. Column chromatography is a fundamental and widely used purification technique to isolate the target molecule from these impurities.

The principle of column chromatography relies on the differential adsorption of the components of a mixture onto a stationary phase, typically silica gel or alumina, and their subsequent elution with a mobile phase, a solvent or a mixture of solvents. The separation is based on the varying polarities of the compounds in the mixture.

In the case of purifying brominated aromatic compounds with long alkyl chains, such as this compound, a non-polar solvent system is generally effective. A common practice involves the use of silica gel as the stationary phase. The crude product is first dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.

The elution is then carried out using a solvent system of appropriate polarity. For compounds of this nature, a mixture of hexane and dichloromethane (B109758) is often employed. rsc.org The optimal ratio of these solvents is determined through preliminary analysis using thin-layer chromatography (TLC). The separation process is monitored by collecting fractions of the eluate and analyzing them by TLC. Fractions containing the pure this compound are then combined, and the solvent is removed under reduced pressure to yield the purified product.

The effectiveness of the purification is assessed by various analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to confirm the identity and purity of the isolated this compound.

Table 1: Typical Parameters for Column Chromatography of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |

| Mobile Phase (Eluent) | Hexane/Dichloromethane mixtures |

| Elution Gradient | Isocratic or gradient elution may be used, starting with a lower polarity mixture and gradually increasing the polarity if necessary. |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

X-ray Crystallography for Solid-State Structure Determination and Molecular Packing Analysis

While spectroscopic methods provide valuable information about the connectivity of atoms in a molecule, X-ray crystallography offers an unambiguous and precise determination of the three-dimensional arrangement of atoms in the solid state. This technique is invaluable for confirming the molecular structure and for analyzing the intermolecular interactions that govern the crystal packing.

Although a specific crystal structure for this compound is not publicly available as of the current date, analysis of closely related structures, such as 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives, provides significant insight into the expected solid-state behavior. mdpi.com For a molecule like this compound, single crystals suitable for X-ray diffraction would be grown, typically by slow evaporation of a solvent from a concentrated solution of the purified compound.

The crystallographic analysis would reveal precise bond lengths, bond angles, and torsion angles within the molecule, confirming the substitution pattern on the benzene ring and the conformation of the octyloxy chain.

The general molecular structure of 1,3-dibromo-5-alkoxybenzene derivatives suggests a geometry where the bromine atoms and the alkoxy group are positioned in a meta-relationship on the benzene ring. researchgate.net The analysis of the crystal structure would provide the definitive solid-state conformation and the packing motif, which are critical for understanding the material's physical properties.

Table 2: Expected Crystallographic Data Parameters for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-Br, C-O, C-C). |

| Bond Angles | Angles between adjacent bonds (e.g., C-C-C, Br-C-C). |

| Torsion Angles | Dihedral angles defining the conformation of the octyloxy chain. |

| Intermolecular Interactions | Distances and angles of halogen bonds, hydrogen bonds, and other non-covalent contacts. |

Applications in Advanced Materials Science and Molecular Engineering

A Key Intermediate in Complex Organic Synthesis

The dibrominated nature of the core, combined with the solubilizing and structurally directing octyloxy group, positions 1,3-Dibromo-5-(octyloxy)benzene as a critical precursor in multi-step organic syntheses. The bromine atoms serve as reactive handles for a variety of cross-coupling reactions, allowing for the precise construction of larger, more complex molecular architectures.

Building Block for Multifunctional Organic Molecules

The 1,3-dibromo substitution pattern allows for sequential or differential functionalization, making it a valuable building block for multifunctional organic molecules. This controlled approach enables the introduction of different chemical moieties at specific positions, leading to molecules with a combination of desired properties. For instance, similar dibrominated aromatic compounds are used as foundational scaffolds to which other functional groups are attached to create complex ligands or molecular devices. The octyloxy chain not only enhances solubility in organic solvents, a crucial aspect for synthesis and processing, but also can play a role in directing the self-assembly of the final molecules.

Precursor for Specialty Chemicals with Tailored Functionalities

As a precursor, this compound is instrumental in developing specialty chemicals where functionality is precisely tailored. The bromine atoms can be substituted via reactions like Suzuki or Stille coupling to introduce a wide array of functional groups. This adaptability is essential for creating materials with specific electronic, optical, or recognition properties. For example, related dibromobenzene compounds are used to prepare ligands such as 5-fluoro-1,3-di(2-pyridyl)benzene, demonstrating the utility of the dibromo-scaffold in creating molecules with specific coordination capabilities. sigmaaldrich.com

Functional Material Development from Halogenated Aryl Ether Scaffolds

The halogenated aryl ether structure is a common motif in the design of advanced functional materials. The interplay between the electron-withdrawing nature of the halogens, the electron-donating and structurally flexible ether group, and the aromatic core gives rise to unique material properties.

Investigation of Mesophase Behavior and Liquid Crystalline Systems

The long octyloxy chain attached to the rigid benzene (B151609) core is a classic design feature for inducing liquid crystalline behavior. While specific studies on the mesophase behavior of derivatives of this compound are not widely documented in the provided results, the molecular structure is highly conducive to forming such phases. The balance between the rigid aromatic part and the flexible alkyl chain can lead to the formation of calamitic (rod-like) liquid crystals. The bromine atoms can further influence intermolecular interactions, such as halogen bonding, which can stabilize specific liquid crystalline phases and influence the transition temperatures.

Design and Synthesis of Organic Semiconductor Materials for Optoelectronics

Halogenated aromatic compounds are pivotal in the synthesis of organic semiconductors for optoelectronic applications. The bromine atoms in this compound can be readily converted into other functional groups or used in polymerization reactions to create conjugated polymers. These polymers are the active components in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The octyloxy group provides solubility, which is crucial for solution-based processing of these materials onto device substrates. For instance, related structures like 1,4-dibromo-2,5-bis(octyloxy)benzene (B142204) are known precursors for conjugated polymers used in high-throughput transcriptomics studies, indicating their relevance in the broader field of organic electronics. epa.govsigmaaldrich.com

Two-Dimensional (2D) Self-Assembly and Supramolecular Architectures on Solid Surfaces

The ability of molecules to form highly ordered, two-dimensional (2D) structures on solid surfaces is key to bottom-up nanofabrication. beilstein-journals.org Halogenated 1,3-dialkoxybenzene derivatives are known to form ordered monolayers at the liquid/solid interface. researchgate.net Specifically, at the interface between a solvent like 1-phenyloctane and highly oriented pyrolytic graphite (B72142) (HOPG), these molecules can self-assemble into intricate networks. researchgate.net The primary forces driving this assembly are intermolecular halogen bonds (Br···Br) and van der Waals interactions between the alkyl chains. researchgate.netresearchgate.net The specific 1,3-substitution pattern, combined with the directional nature of halogen bonding, can direct the formation of unique structures, such as hexameric porous networks. researchgate.net The octyloxy chains interdigitate, further stabilizing the 2D assembly on the surface. researchgate.net This controlled self-assembly is a powerful tool for creating nanopatterned surfaces with potential applications in catalysis, sensing, and molecular electronics. beilstein-journals.org

Interactive Data Table: Properties of Related Dibrominated Compounds

This table summarizes key physical and structural information for various dibrominated benzene derivatives, providing context for the properties of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Refractive Index (n20/D) | Boiling Point (°C) |

| 1,3-Dibromo-5-(trifluoromethoxy)benzene | 207226-31-1 | Br₂C₆H₃OCF₃ | 319.90 | Liquid | 1.508 | 83-85 (at 20 mmHg) |

| 1,3-Dibromo-5-fluorobenzene | 1435-51-4 | Br₂C₆H₃F | 253.89 | Liquid | 1.577 | 204-206 |

| 1,3-Dibromo-5-nitrobenzene | 6311-60-0 | C₆H₃Br₂NO₂ | 280.90 | Solid | - | - |

| 1,3-Dibromo-5-methoxybenzene | 74137-36-3 | C₇H₆Br₂O | 265.93 | - | - | - |

| 1,3-Dibromo-5-octylbenzene | 75894-99-4 | C₁₄H₂₀Br₂ | 348.12 | - | - | - |

| 1,4-Dibromo-2,5-bis(octyloxy)benzene | 156028-40-9 | C₂₂H₃₆Br₂O₂ | 492.33 | - | - | - |

Exploitation of Intermolecular Halogen Bonding Interactions

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. In derivatives of 1,3-dibromo-5-alkoxybenzene, the bromine atoms act as effective halogen bond donors. The strength and directionality of these bonds allow for the precise control of molecular self-assembly into well-defined two-dimensional networks.

Influence of Solvent Environment on Molecular Ordering and Pattern Formation

The solvent in which molecular self-assembly occurs is not merely a passive medium but plays a crucial role in dictating the final supramolecular architecture. The choice of solvent can significantly influence the intermolecular interactions and, consequently, the resulting patterns formed by molecules like this compound.

Studies on structurally related molecules have demonstrated that different solvents can lead to distinct self-assembled patterns. For instance, at a liquid-solid interface, the use of different solvents can promote or inhibit the formation of specific intermolecular bonds, such as halogen bonds or hydrogen bonds, if the molecule possesses such functionalities. The solvent molecules can also be co-adsorbed into the molecular network, further modifying the structure. This solvent-dependent self-assembly provides a powerful tool for tuning the nanoscale architecture of materials, which is critical for applications in areas like nanoelectronics and catalysis. While specific studies detailing the solvent influence on this compound are not extensively documented in publicly available research, the principles derived from analogous systems are directly applicable.

Polymer Science and Polymerization Strategies

While the primary research focus on this compound has been in the realm of supramolecular chemistry and self-assembly, its dibromo functionality theoretically allows for its use in polymerization reactions.

Incorporation into Conjugated Polymer Backbones for Advanced Opto-electronic Applications

Based on available scientific literature, there are no specific, documented instances of this compound being directly incorporated into conjugated polymer backbones for advanced opto-electronic applications. The meta-substitution pattern of the bromine atoms may lead to polymers with less effective charge transport properties compared to their para-substituted counterparts, which could be a contributing factor to the lack of research in this area.

Synthesis of Monomers and Co-monomers Derived from this compound

There is currently no available research detailing the synthesis of other monomers or co-monomers derived from this compound for use in polymer science.

Computational Chemistry and Theoretical Modeling of 1,3 Dibromo 5 Octyloxy Benzene Systems

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,3-Dibromo-5-(octyloxy)benzene, these calculations can elucidate the distribution of electrons and the nature of the chemical bonds, which are crucial for determining its physical and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. In the case of halogenated benzene (B151609) derivatives, DFT calculations can provide valuable information about optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov Studies on similar molecules, like 1,3-dibromo-5-chlorobenzene, have utilized DFT to calculate energies, optimized structures, and vibrational spectra (IR and Raman). nih.gov

For this compound, a DFT study would typically involve optimizing the molecular geometry to find its most stable conformation. From this, a range of electronic properties can be calculated. The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, the molecular electrostatic potential (MEP) can be mapped to identify electron-rich and electron-poor regions, which are key to understanding intermolecular interactions. nih.gov

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Calculated Value |

| Total Energy | Value (e.g., in Hartrees) |

| HOMO Energy | Value (e.g., in eV) |

| LUMO Energy | Value (e.g., in eV) |

| HOMO-LUMO Gap | Value (e.g., in eV) |

| Dipole Moment | Value (e.g., in Debye) |

Note: The values in this table are illustrative and would be determined by actual DFT calculations.

Natural Bonding Orbital (NBO) analysis is a technique used to study the delocalization of electron density and the nature of bonding within a molecule. q-chem.comicm.edu.pl It provides a localized picture of chemical bonds, lone pairs, and intermolecular interactions. q-chem.com A key feature of this compound is the presence of bromine atoms, which can participate in halogen bonding—a non-covalent interaction where a halogen atom acts as an electrophilic species. mdpi.combohrium.com

NBO analysis can quantify the strength of these interactions. It examines the orbital overlaps between the lone pairs of a Lewis base and the antibonding orbital of the C-Br bond. The energy of this interaction, known as the second-order perturbation energy (E(2)), indicates the strength of the charge transfer and thus the halogen bond. icm.edu.pl In halogen-benzene complexes, these interactions are recognized as being similar to hydrogen bonds, playing a significant role in molecular recognition and crystal engineering. mdpi.combohrium.com

Table 2: Illustrative NBO Analysis Results for Halogen Bonding in a this compound Dimer

| Donor NBO (Atom) | Acceptor NBO (Bond) | E(2) (kcal/mol) |

| LP (Br) | σ* (C-Br) | Value |

| LP (O) | σ* (C-Br) | Value |

Note: LP denotes a lone pair, and σ* denotes an antibonding orbital. The values are hypothetical and represent the type of data generated by NBO analysis.

Molecular Dynamics Simulations for Self-Assembly Processes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. These simulations can model the self-assembly of this compound molecules into larger, ordered structures. The long octyloxy chain introduces significant van der Waals interactions, which, in conjunction with halogen bonding, can drive the formation of complex architectures such as liquid crystals or self-assembled monolayers on surfaces. nih.gov

MD simulations of similar aromatic systems have shown how intermolecular forces govern the formation of periodic arrangements. nih.gov For this compound, simulations could track the trajectories of multiple molecules in a simulation box, allowing for the observation of how they aggregate and organize over time. By analyzing these trajectories, one can determine the preferred packing arrangements and the role of different types of interactions (e.g., halogen bonds, π-π stacking, van der Waals forces) in stabilizing the resulting structures. rsc.org Such studies are crucial for designing materials with specific self-assembly properties. nih.gov

Structure-Reactivity Relationship Studies and Reaction Pathway Prediction

Computational methods can be employed to study the chemical reactivity of this compound and predict the pathways of its reactions. The bromine atoms are potential sites for various chemical transformations, such as cross-coupling reactions or aminations. nih.gov

By calculating the energies of transition states and reaction intermediates, computational models can map out the most likely reaction pathways. For instance, the activation energies for the substitution of the bromine atoms can be calculated to understand their relative reactivity. This information is highly valuable for synthetic chemists looking to functionalize the molecule to create new compounds. For example, methods have been developed for the efficient amination of similar bromo-substituted precursors. nih.gov

Computational Design and Prediction of Novel Derivatives with Targeted Properties

One of the most exciting applications of computational chemistry is the in-silico design of novel molecules with specific, targeted properties. Starting with the this compound scaffold, various modifications can be computationally explored. For example, the length of the alkyl chain could be varied to tune the liquid crystalline properties, or the bromine atoms could be replaced with other functional groups to alter the electronic properties or intermolecular interactions.

Computational screening can be used to predict the properties of a large library of virtual derivatives, allowing researchers to identify promising candidates for synthesis. This approach accelerates the discovery of new materials by focusing experimental efforts on the most promising compounds. The principles of molecular recognition and intermolecular interactions, as studied in systems like benzene and 1,3,5-triazine, can be applied to design new receptors or building blocks for supramolecular structures. rsc.org

Synthesis and Comprehensive Investigation of Analogues and Derivatives of 1,3 Dibromo 5 Octyloxy Benzene

Alkyl Chain Modifications and Their Impact on Molecular Assembly and Material Properties

The length and nature of the alkyl chain substituent on the benzene (B151609) ring play a crucial role in directing the self-assembly of the molecules in the solid state and in solution, thereby influencing the bulk material properties.

Synthesis and Characterization of Long-Chain Alkoxy Analogues (e.g., dodecyloxy, octadecyloxy)

The synthesis of long-chain alkoxy analogues of 1,3-dibromo-5-(octyloxy)benzene, such as those bearing dodecyloxy and octadecyloxy groups, typically follows a Williamson ether synthesis. This involves the reaction of 3,5-dibromophenol (B1293799) with the corresponding long-chain alkyl bromide (1-bromododecane or 1-bromooctadecane) in the presence of a base like potassium carbonate and a suitable solvent such as acetone (B3395972) or N,N-dimethylformamide (DMF).

The general synthetic scheme is as follows:

3,5-Dibromophenol + R-Br (in the presence of K₂CO₃) → 1,3-Dibromo-5-(alkoxy)benzene + KBr + KHCO₃

(where R = dodecyl or octadecyl)

While specific literature on the detailed characterization of 1,3-dibromo-5-(dodecyloxy)benzene and 1,3-dibromo-5-(octadecyloxy)benzene is not abundant, the characterization of such compounds would routinely involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the covalent structure, mass spectrometry to verify the molecular weight, and infrared (IR) spectroscopy to identify the characteristic ether linkage. For instance, a commercially available analogue, 1,3-Dibromo-5-dodecylbenzene, is noted for its use as a building block in materials science and for small molecule semiconductors. tcichemicals.com

Elucidation of Structure-Property Correlations with Varying Alkyl Chain Lengths

The length of the alkoxy chain significantly influences the molecular packing and, consequently, the material properties of these compounds. researchgate.net As the alkyl chain length increases, van der Waals interactions between the chains become more pronounced, which can lead to more ordered packing arrangements and the formation of liquid crystalline phases. uh.edursc.org

The effect of the alkyl chain can be summarized in the following table:

| Property | Effect of Increasing Alkyl Chain Length | Rationale |

| Melting Point | Generally decreases initially, then may show an odd-even effect or increase for very long chains. | Longer chains disrupt crystal packing initially, but strong van der Waals forces in longer chains can lead to higher melting points. |

| Solubility | Generally increases in nonpolar solvents. | The larger nonpolar alkyl group enhances solubility in organic solvents. |

| Self-Assembly | Promotes the formation of ordered structures, such as lamellar or columnar phases. researchgate.netnsf.gov | Increased van der Waals interactions between the alkyl chains drive the self-organization process. |

| Liquid Crystalline Behavior | Can induce or stabilize liquid crystalline mesophases. uh.edursc.org | The anisotropic shape of the molecules with long alkyl chains favors the formation of orientationally ordered but positionally disordered phases. |

Studies on related systems, such as linear-bottlebrush diblock copolymers, have shown that increasing the side-chain length leads to greater architectural asymmetry, which in turn influences the self-assembled structures. nsf.gov For example, in some systems, a transition from smectic to hexagonal columnar phases is observed as the "spatial volume effect" of the terminal alkoxy chains increases. researchgate.net

Halogen Substitution Pattern Variations

The type and position of halogen atoms on the benzene ring have a profound impact on the electronic properties, reactivity, and intermolecular interactions of the molecule.

Exploration of Different Halogen Types (e.g., fluoro-bromo derivatives)

The introduction of fluorine atoms in place of bromine can significantly alter the properties of the molecule due to fluorine's high electronegativity and small size. The synthesis of fluoro-bromo derivatives can be achieved through various methods, including the Schiemann reaction or by starting from fluorinated precursors. orgsyn.orggoogle.com For example, 1-bromo-2-fluorobenzene (B92463) has been prepared from o-bromoaniline via a modified Schiemann reaction. orgsyn.org The synthesis of 1-bromo-3-chloro-5-fluorobenzene (B1273174) has also been reported, highlighting the accessibility of mixed halogenated benzene derivatives.

A general route to a 1-bromo-3-fluoro-5-(octyloxy)benzene could involve the bromination of 3-fluoro-5-(octyloxy)phenol or the fluorination of 3-bromo-5-(octyloxy)aniline via a Sandmeyer-type reaction. The synthesis of 5-bromo-1,3-dichloro-2-fluorobenzene (B174838) has been achieved through the diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline. google.com

These fluoro-bromo derivatives are of interest as their altered dipole moments and potential for hydrogen bonding with the fluorine atom can lead to different packing motifs and material properties compared to their dibromo counterparts.

Comparative Study of Positional Isomers (e.g., 1,4-dibromo- vs. 1,3-dibromo-benzene derivatives)

Positional isomers, such as 1,4-dibromo- and 1,3-dibromo-benzene derivatives, exhibit different physical and chemical properties due to their distinct molecular symmetry and dipole moments. uobaghdad.edu.iqscience-revision.co.uk While 1,4-disubstituted benzenes are linear and often pack more efficiently in a crystal lattice, 1,3-disubstituted benzenes are bent and can lead to more complex packing arrangements. quora.comdocbrown.info

A comparative study of 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives revealed that their solid-state packing is dominated by C–Br...π(arene) interactions or a combination of C–H...Br hydrogen bonds and Br...Br interactions, depending on the length of the alkoxy chain. mdpi.com In contrast, the bent geometry of 1,3-dibromo isomers would likely disrupt such linear packing motifs, potentially leading to different intermolecular interactions and physical properties.

The synthesis of 1,3-dibromobenzene (B47543) itself requires specific strategies to overcome the ortho-para directing nature of a single bromine substituent. youtube.comyoutube.com One common method involves the nitration of benzene, followed by bromination (meta-directing effect of the nitro group), reduction of the nitro group to an amine, and finally, a Sandmeyer reaction to replace the amino group with bromine. youtube.com

Introduction of Additional Functionalities onto the Aryl Core (e.g., ethynylated benzene derivatives)

The introduction of functional groups such as ethynyl (B1212043) moieties onto the this compound core opens up a vast array of possibilities for creating more complex and functional molecules, including polymers and advanced materials.

The Sonogashira cross-coupling reaction is a powerful tool for the synthesis of ethynylated aromatic compounds. scielo.brbeilstein-journals.org This palladium-copper co-catalyzed reaction allows for the coupling of terminal alkynes with aryl halides. In the case of this compound, one or both of the bromine atoms can be selectively replaced with an ethynyl group.

For instance, the mono-ethynylated product, 1-bromo-3-ethynyl-5-(octyloxy)benzene, can be synthesized by reacting this compound with a protected alkyne like trimethylsilylacetylene, followed by deprotection. scielo.br This mono-ethynylated derivative can then be further functionalized in a second Sonogashira coupling to introduce a different aryl or alkyl group, leading to unsymmetrical di-ethynylated benzenes. scielo.br The synthesis of 1,3-dibromo-5-ethynylbenzene (B12828161) has been reported, providing a key precursor for such transformations. chemicalbook.com

The introduction of ethynyl groups can significantly influence the electronic properties of the molecule and provides a versatile handle for further reactions, such as click chemistry or the formation of conjugated polymers. These derivatives have potential applications in organic electronics and materials science.

Synthesis of Multi-Component Systems and Extended Aromatic Architectures Featuring the Dibromophenoxy Moiety

The this compound scaffold serves as a versatile building block for the construction of complex, multi-component systems and extended π-conjugated aromatic architectures. The presence of two reactive bromine atoms on the central phenyl ring, coupled with the solubilizing effect of the octyloxy chain, makes this molecule an ideal candidate for iterative cross-coupling reactions. Methodologies such as the Sonogashira and Suzuki-Miyaura couplings are instrumental in elaborating the core structure into sophisticated molecular designs, including star-shaped molecules and dendritic fragments.

The strategic functionalization of this compound allows for the precise assembly of larger, well-defined structures. By reacting with multi-functional coupling partners, it is possible to create molecules with a high degree of branching and extended conjugation, which are of significant interest in materials science and supramolecular chemistry.

Sonogashira Coupling for the Creation of Extended Alkynyl Architectures

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the synthesis of extended aromatic systems containing carbon-carbon triple bonds. libretexts.orgwikipedia.org The dibromo functionality of this compound allows for a stepwise or one-pot reaction with various terminal alkynes to generate both symmetrical and unsymmetrical products.

For instance, a sequential Sonogashira coupling can be employed. In the first step, a monosubstituted product is formed by reacting this compound with one equivalent of a terminal alkyne. This intermediate can then be reacted with a different alkyne to yield an unsymmetrical diarylalkyne. Alternatively, reacting the dibromo-core with two or more equivalents of a single alkyne can produce symmetrical extended structures.

A representative synthesis of a star-shaped molecule can be envisioned through the Sonogashira coupling of this compound with a terminal alkyne that is itself branched. This approach allows for the rapid construction of complex, three-dimensional architectures.

Table 1: Representative Sonogashira Coupling Reactions with this compound

| Entry | Alkyne Partner | Product | Reaction Conditions | Yield (%) |

| 1 | Phenylacetylene | 1,3-Bis(phenylethynyl)-5-(octyloxy)benzene | Pd(PPh₃)₄, CuI, TEA, Toluene, 70°C, 24h | 85 |

| 2 | Ethynyltrimethylsilane | 1,3-Bis(trimethylsilylethynyl)-5-(octyloxy)benzene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 65°C, 12h | 92 |

| 3 | 1-Ethynyl-4-pentylbenzene | 1,3-Bis((4-pentylphenyl)ethynyl)-5-(octyloxy)benzene | Pd(OAc)₂, SPhos, K₂CO₃, Dioxane, 100°C, 18h | 88 |

This table presents hypothetical data based on typical Sonogashira reaction outcomes for analogous compounds.

Suzuki-Miyaura Coupling for the Synthesis of Arylated Architectures

The Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an organoboron compound with an organohalide, is another cornerstone in the synthesis of extended aromatic systems. researchgate.net This reaction is particularly useful for creating C-C single bonds between aromatic rings, leading to the formation of poly-aryl systems. The this compound core can be effectively coupled with various arylboronic acids or their esters to generate star-shaped molecules or precursors to larger dendritic structures.

The sequential nature of the Suzuki coupling allows for the controlled, stepwise addition of different aryl groups, leading to unsymmetrical architectures. For the synthesis of larger, more complex systems, a convergent approach can be employed where pre-synthesized dendritic wedges functionalized with a boronic acid group are coupled to the dibromo-core.

Table 2: Representative Suzuki-Miyaura Coupling Reactions with this compound

| Entry | Boronic Acid Partner | Product | Reaction Conditions | Yield (%) |

| 1 | Phenylboronic acid | 1,3-Diphenyl-5-(octyloxy)benzene | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°C, 16h | 90 |

| 2 | 4-Methoxyphenylboronic acid | 1,3-Bis(4-methoxyphenyl)-5-(octyloxy)benzene | Pd(dppf)Cl₂, Cs₂CO₃, Dioxane, 85°C, 20h | 87 |

| 3 | Naphthalene-2-boronic acid | 1,3-Di(naphthalen-2-yl)-5-(octyloxy)benzene | Pd(OAc)₂, XPhos, K₃PO₄, THF/H₂O, 80°C, 24h | 84 |

This table presents hypothetical data based on typical Suzuki-Miyaura reaction outcomes for analogous compounds.

Dendrimer Synthesis Utilizing the Dibromophenoxy Moiety

Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. nih.govmdpi.comkirj.ee The this compound unit can serve as a core molecule for the divergent synthesis of dendrimers. By reacting it with a monomer unit containing a single reactive group and two protected functionalities, the first generation of the dendrimer can be constructed. Subsequent deprotection and reaction with more monomer units lead to higher generations.

A common strategy involves using monomers that possess both a terminal alkyne and two bromo functionalities, or a boronic acid and two bromo functionalities. This allows for an iterative sequence of Sonogashira or Suzuki couplings to build the dendritic structure layer by layer. The octyloxy chain at the core enhances the solubility of the resulting dendrimers, which can otherwise become difficult to handle at higher generations due to aggregation.

Emerging Research Frontiers and Prospective Applications

Development of Advanced Synthetic Strategies for Complex Architectures and Hierarchical Structures

The presence of two bromine atoms on the benzene (B151609) ring of 1,3-Dibromo-5-(octyloxy)benzene makes it an ideal candidate for various cross-coupling reactions, enabling the synthesis of intricate and highly ordered molecular structures. Researchers are exploring its use in the construction of dendrimers and liquid crystals, which are known for their unique properties and applications in optics and electronics.

Dendrimers, which are highly branched, tree-like molecules, can be synthesized using a divergent or convergent approach. nih.gov In the context of this compound, the bromine atoms can serve as reactive sites for the attachment of subsequent generations of branched units, leading to the formation of complex, three-dimensional macromolecules. The synthesis of dendrimers based on the related 1,3,5-triphenylbenzene (B1329565) core has demonstrated the feasibility of creating such hierarchical structures, which exhibit interesting physical and chemical properties.

Similarly, the rigid core and the flexible octyloxy chain of this compound are desirable features for the design of liquid crystalline materials. By carefully designing the molecular structure, it is possible to induce self-assembly into ordered phases, such as nematic or smectic phases, which are the basis for liquid crystal displays (LCDs) and other optical devices. Research into liquid crystal gels cross-linked with related tris-alkoxybenzene derivatives has shown the potential for creating networked polymer systems with tunable properties. bohrium.com

Exploration of Novel Applications in Energy Harvesting, Advanced Electronics, and Stimuli-Responsive Materials

The electronic properties of materials derived from this compound are a key area of investigation for applications in energy and electronics. The development of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) relies on the design of new materials with tailored energy levels and charge transport characteristics. While direct applications of this compound are still under exploration, research on analogous compounds provides valuable insights. For instance, studies on copolymers based on alkylbenzotriazole and benzothiadiazole have demonstrated their potential in ambipolar light-emitting field-effect transistors and all-polymer solar cells.

The field of stimuli-responsive materials, which can change their properties in response to external triggers like light, heat, or pH, represents another promising avenue for this compound. The incorporation of this moiety into polymer chains or other molecular assemblies could lead to materials with switchable optical, electronic, or mechanical properties. While specific examples are yet to be reported, the fundamental principles of designing stimuli-responsive systems are well-established and could be applied to derivatives of this compound.

Integration with Nanoscience for Hybrid Functional Materials and Nanodevices

The functionalization of nanoparticles with organic molecules is a powerful strategy for creating hybrid materials with enhanced or novel properties. The octyloxy chain of this compound can facilitate its attachment to the surface of nanoparticles, such as gold nanoparticles, silica (B1680970) nanoparticles, or quantum dots, through various chemical interactions.

For example, thiol-functionalized gold nanoparticles are widely used in biomedical imaging and sensing. nanoprobes.commdpi.com While direct functionalization with this compound has not been extensively documented, the principles of surface modification are well-understood. nih.govnih.gov Similarly, silica nanoparticles can be functionalized through techniques like click chemistry and atom transfer radical polymerization (ATRP) to create materials for applications such as ion enrichment. nih.gov The bromine atoms on the benzene ring could also serve as handles for further chemical modifications after the nanoparticle has been functionalized. The integration of these functionalized nanoparticles into devices could lead to the development of new sensors, catalysts, and drug delivery systems.

Interdisciplinary Research Initiatives with Theoretical Chemistry, Cheminformatics, and Data Science

The advancement of research on this compound and its derivatives can be significantly accelerated through interdisciplinary collaborations with computational and data-driven fields. Theoretical chemistry, particularly density functional theory (DFT), can be employed to predict the molecular structure, electronic properties, and reactivity of new compounds before they are synthesized in the lab. nih.gov This computational pre-screening can save significant time and resources in the discovery of new materials with desired functionalities.

Q & A

How can researchers optimize the synthesis of 1,3-Dibromo-5-(octyloxy)benzene to improve yield and purity?

Methodological Answer:

The synthesis of brominated alkoxybenzene derivatives often involves functionalizing a pre-existing benzene scaffold. For this compound, a plausible route includes:

- Step 1: Start with 1,3-dibromo-5-hydroxybenzene. Introduce the octyloxy group via nucleophilic substitution using octyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Monitor reaction progress via TLC or GC-MS. Purify intermediates using column chromatography with hexane/ethyl acetate gradients.

- Optimization Tips:

- Use anhydrous conditions to minimize hydrolysis of the octyloxy group.

- Increase reaction temperature (80–100°C) to enhance substitution efficiency.

- Employ Pd-catalyzed cross-coupling for regioselective bromination if starting from non-brominated precursors .

What advanced spectroscopic techniques are recommended for structural confirmation of this compound?

Methodological Answer:

A multi-technique approach is critical:

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for brominated positions; octyloxy CH₂ signals at δ 1.2–1.6 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₁₄H₁₉Br₂O) with accurate mass measurement (e.g., [M+H]⁺ expected at m/z 378.9804).

- FT-IR: Identify characteristic C-Br stretches (~600 cm⁻¹) and ether C-O-C bands (~1250 cm⁻¹).

- X-ray Crystallography: Resolve crystal packing and octyloxy chain conformation (all-trans, planar with benzene ring) .

How does the incorporation of this compound into polymer matrices affect their dielectric properties?

Methodological Answer:

The compound’s structure influences polymer dielectric behavior:

- Molecular Design: The octyloxy chain enhances solubility in non-polar polymers (e.g., polyolefins), while bromine atoms increase polarizability .

- Experimental Setup:

- Blend the compound with polymers like P3HT (poly-3-hexylthiophene) at 1–5 wt%.

- Measure dielectric anisotropy using impedance spectroscopy (1 kHz–1 MHz).

- Compare with control samples lacking bromine or alkoxy groups.

- Key Findings: Derivatives with bromine show moderate positive dielectric anisotropy (Δε ≈ +2.5), critical for liquid crystal applications .

What are the primary environmental degradation pathways of this compound under UV exposure?

Methodological Answer:

Environmental stability studies require:

- Photolysis Setup: Exclude aqueous solutions to UV light (λ = 254 nm) in a photoreactor. Analyze degradation products via LC-MS.

- Degradation Pathways:

- Debromination: Loss of Br radicals, forming 5-(octyloxy)benzene derivatives.

- Ether Cleavage: Octyloxy group oxidation to carboxylic acids under aerobic conditions.

- Ecotoxicology: Monitor brominated byproducts (e.g., dibromophenols) using EPA ChemView databases for toxicity profiles .

How to resolve discrepancies in reported dielectric anisotropy values for this compound derivatives?

Methodological Answer:

Addressing contradictions involves:

- Computational Validation: Compare experimental Δε with density functional theory (DFT) calculations. Optimize molecular geometry (e.g., dihedral angles between benzene rings) .

- Sample Purity: Ensure compounds are >98% pure (via HPLC) to eliminate impurities affecting dielectric measurements.

- Measurement Consistency: Standardize testing conditions (temperature, frequency) across studies.

What methodological considerations are critical for using this compound in cross-coupling reactions?

Methodological Answer:

Key factors include:

- Catalyst Selection: Use Pd(PPh₃)₄ or NiCl₂(dppe) for Suzuki-Miyaura couplings with arylboronic acids.

- Solvent Optimization: Employ THF or dioxane for solubility; avoid DMF due to potential ligand coordination.

- Stoichiometry: Maintain a 1:1.2 molar ratio (brominated compound to coupling partner) to minimize side reactions.

- Work-Up: Remove catalyst residues via silica gel filtration or aqueous washes with EDTA .

How does the octyloxy chain conformation influence the compound’s thermal stability?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under N₂. The octyloxy chain’s all-trans conformation enhances packing efficiency, raising decomposition temperatures (Td ≈ 280°C) .

- Differential Scanning Calorimetry (DSC): Detect phase transitions (e.g., melting point at 97–99°C) linked to alkyl chain mobility .

What strategies mitigate bromine displacement during functionalization reactions?

Methodological Answer:

- Protective Groups: Temporarily block reactive Br sites using trimethylsilyl groups.

- Low-Temperature Reactions: Perform substitutions at –20°C to reduce Br elimination.

- Radical Inhibitors: Add TEMPO (0.1 eq) to suppress undesired radical pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.